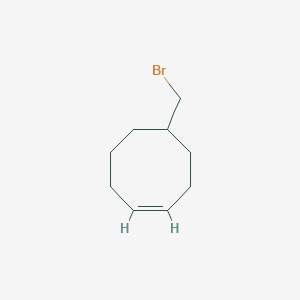

5-(Bromomethyl)cyclooct-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)cyclooctene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTVLUGMSRTWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80764951 | |

| Record name | 5-(Bromomethyl)cyclooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80764951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113358-30-8 | |

| Record name | 5-(Bromomethyl)cyclooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80764951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 5 Bromomethyl Cyclooct 1 Ene and Its Structural Analogues

Direct Synthesis Approaches to 5-(Bromomethyl)cyclooct-1-ene

Direct synthesis approaches focus on the modification of a cyclooctene (B146475) scaffold that already contains the necessary carbon skeleton. These methods are often efficient as they build upon a readily available or easily synthesized starting material.

Strategies Involving Bromination Reactions

Bromination reactions are a common and effective means of introducing a bromine atom into a molecule. In the context of synthesizing this compound, the most logical precursor would be 5-methylcyclooct-1-ene. The strategies would then involve the selective bromination of the methyl group at the allylic position.

Radical bromination is a highly effective method for the selective halogenation of allylic positions. This selectivity arises from the relative stability of the intermediate allylic radical, which is stabilized by resonance. The C-H bonds at an allylic position are weaker than other sp³ C-H bonds in the molecule, making them more susceptible to abstraction by a radical species.

The reagent of choice for allylic bromination is N-bromosuccinimide (NBS). The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is generated in situ by the reaction of NBS with trace amounts of HBr. This low concentration of Br₂ is crucial to favor the radical substitution pathway and suppress competitive electrophilic addition of bromine across the double bond. The reaction is typically initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

The mechanism for the allylic bromination of 5-methylcyclooct-1-ene with NBS would proceed through a radical chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in Br₂ (formed in situ) to generate a bromine radical (Br•).

Propagation:

The bromine radical abstracts a hydrogen atom from the methyl group of 5-methylcyclooct-1-ene to form a resonance-stabilized allylic radical and hydrogen bromide (HBr).

The allylic radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

A typical set of reaction conditions for such a transformation is presented in the table below.

| Reagent | Initiator | Solvent | Temperature | Yield |

| N-Bromosuccinimide (NBS) | Light (hν) or AIBN | Carbon tetrachloride (CCl₄) | Reflux | Moderate to High |

This table represents typical conditions for allylic bromination with NBS and not specific experimental data for the synthesis of this compound.

While radical bromination is the preferred method for introducing a bromine at the allylic methyl group, it is important to consider the possibility of electrophilic bromination. Alkenes readily undergo electrophilic addition with bromine (Br₂). In this reaction, the electron-rich double bond of the cyclooctene ring would act as a nucleophile, attacking the bromine molecule.

The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion (Br⁻). This process results in the addition of two bromine atoms across the double bond, leading to the formation of a dibrominated cyclooctane (B165968) derivative, which is not the desired product.

To avoid this competing reaction, it is crucial to maintain a very low concentration of elemental bromine, which is why NBS is the superior reagent for the targeted synthesis of this compound.

Functional Group Interconversions on Cyclooctene Scaffolds

An alternative direct approach involves the synthesis of a cyclooctene derivative with a different functional group at the 5-position, which can then be converted to the bromomethyl group. A common strategy is the conversion of an alcohol to an alkyl bromide.

This pathway would begin with the synthesis of 5-(hydroxymethyl)cyclooct-1-ene. This allylic alcohol could then be converted to the corresponding allylic bromide. Several reagents are effective for this transformation, including phosphorus tribromide (PBr₃) or the Appel reaction conditions (triphenylphosphine and carbon tetrabromide). These methods are generally effective for converting primary and secondary alcohols to the corresponding bromides.

The table below summarizes common reagents used for the conversion of alcohols to alkyl bromides.

| Reagent | Solvent | Typical Conditions |

| Phosphorus tribromide (PBr₃) | Diethyl ether or Dichloromethane | 0 °C to room temperature |

| Triphenylphosphine (PPh₃) / Carbon tetrabromide (CBr₄) | Dichloromethane or Acetonitrile | 0 °C to room temperature |

| Thionyl bromide (SOBr₂) | Diethyl ether | 0 °C to room temperature |

This table represents general methods for the conversion of alcohols to bromides and not specific experimental data for the synthesis of this compound.

Synthesis of Cyclooctene Core Structures Relevant to this compound

Ring-Closing Metathesis (RCM) Approaches to Cyclooctene Ring Systems

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of medium-sized rings, including cyclooctenes. This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene, typically ethylene.

To synthesize a precursor for this compound using RCM, one would start with an acyclic diene containing the necessary carbon framework and functionality. For instance, a suitably substituted 1,9-decadiene (B157367) could be employed. The substitution pattern on the diene would be designed to result in the desired 5-substituted cyclooctene upon cyclization.

The efficiency of RCM for the formation of eight-membered rings can be influenced by several factors, including the substitution pattern of the diene, the presence of conformational constraints, and the choice of catalyst. The use of second-generation Grubbs' catalysts often provides higher activity and functional group tolerance.

The table below lists common catalysts used in RCM for the synthesis of cyclooctenes.

| Catalyst | Description |

| Grubbs' First-Generation Catalyst | Bis(tricyclohexylphosphine)benzylideneruthenium dichloride |

| Grubbs' Second-Generation Catalyst | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)(dichloro)(phenylmethylene)(tricyclohexylphosphine)ruthenium |

| Hoveyda-Grubbs' Catalysts | Ruthenium-based catalysts with a chelating isopropoxystyrene ligand |

This table provides examples of common RCM catalysts and not specific data for the synthesis of a this compound precursor.

Following the successful RCM reaction to form the cyclooctene ring with an appropriate functional group at the 5-position, subsequent functional group interconversions, as described in section 2.1.2, would be employed to install the final bromomethyl group.

An in-depth examination of the synthetic routes leading to this compound and its related structural analogues reveals a variety of sophisticated chemical strategies. These methodologies are crucial for accessing the cyclooctene framework, a significant structural motif in organic chemistry. The synthesis of these eight-membered rings presents unique challenges due to entropic and enthalpic factors. This article explores several key synthetic approaches, including ring-closing metathesis, photoisomerization, radical cyclization, and ring expansion and contraction techniques.

1 Ring-Closing Metathesis (RCM) for Eight-Membered Rings

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of cyclic olefins, including eight-membered rings. acs.orgwikipedia.org The success of this reaction is highly dependent on the substrate and the catalyst system employed. The synthesis of cyclooctenes via RCM involves the intramolecular metathesis of a diene precursor, which cyclizes to form the desired ring and releases a small volatile olefin, typically ethylene. wikipedia.org While effective for many ring sizes, the formation of medium-sized rings like cyclooctenes can be challenging due to high ring strain and unfavorable transannular interactions. wikipedia.orgnih.gov

1 Catalyst Systems in RCM for Eight-Membered Rings

The choice of catalyst is paramount in achieving successful RCM for eight-membered rings. The development of well-defined ruthenium and molybdenum alkylidene complexes has significantly advanced the utility of this reaction.

Schrock Catalyst: Molybdenum-based catalysts, such as the Schrock catalyst, are known for their high activity, which can be effective for constructing sterically hindered or trisubstituted double bonds within the cyclooctene ring. nih.govresearchgate.net However, their high sensitivity to air and moisture requires stringent handling conditions. nih.gov

Grubbs Catalysts: Ruthenium-based catalysts developed by Robert H. Grubbs are generally more user-friendly due to their higher tolerance for various functional groups and lower sensitivity to air and water. nih.govumicore.com

First-Generation Grubbs Catalyst: This catalyst is effective for the synthesis of many disubstituted cyclooctenes but often struggles with the formation of more sterically demanding trisubstituted double bonds. nih.gov

Second-Generation Grubbs Catalyst: Featuring an N-heterocyclic carbene (NHC) ligand, this catalyst exhibits greater thermal stability and higher reactivity. nih.gov It has proven more successful in synthesizing challenging trisubstituted cyclooctenes, which are often found in terpenoid natural products. nih.govresearchgate.net

The selection between these catalysts depends on the specific diene precursor and the desired substitution pattern of the final cyclooctene. For instance, studies have shown that while some diene substrates fail to cyclize with first-generation catalysts, they can be successfully converted to the desired cyclooctene product using the more reactive second-generation systems. nih.gov

Table 1: Comparison of Common Catalyst Systems for Eight-Membered Ring RCM

| Catalyst Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Schrock (Mo-based) | High reactivity | Effective for trisubstituted olefins | Air and moisture sensitive |

| Grubbs I (Ru-based) | Good functional group tolerance | Easier to handle | Less effective for hindered olefins |

| Grubbs II (Ru-based) | High reactivity and stability | Broad substrate scope, effective for trisubstituted olefins | Higher cost |

2 Stereochemical Control in Ring Closure

Achieving stereochemical control during the RCM reaction is a significant synthetic challenge. The geometry of the newly formed double bond (E vs. Z) and the stereochemistry of substituents on the ring are critical outcomes. Generally, RCM reactions tend to form the more thermodynamically stable E-isomer, particularly in macrocyclic systems. researchgate.net However, in the formation of medium-sized rings like cyclooctenes, the outcome can be less predictable.

Unexpectedly, the formation of a trans-cyclooctene (B1233481) isomer has been observed in the RCM of a highly functionalized diene precursor designed for taxol synthesis, suggesting that the reaction does not always proceed to thermodynamic equilibrium. researchgate.net The stereochemistry of the starting diene can also exert significant influence on the efficiency of the cyclization. Systematic studies on dienes derived from lactones have established that specific stereochemical relationships within the precursor are required for efficient cyclization to the eight-membered ring. researchgate.net

2 Photoisomerization Routes to trans-Cyclooctene Derivatives

The trans-isomer of cyclooctene is a highly strained and chiral molecule that has found significant application in bioorthogonal chemistry. nih.govtcichemicals.com A primary method for its synthesis is the photochemical isomerization of the more stable cis-isomer. nih.govnih.gov This process involves irradiating a solution of a cis-cyclooctene derivative, often in the presence of a singlet sensitizer (B1316253), to induce the cis-trans isomerization. nih.govtennessee.edu

1 Flow Photochemical Methods

A major challenge in the photoisomerization of cyclooctenes is that the equilibrium between the cis and trans isomers heavily favors the cis form. tennessee.edu Furthermore, the desired trans-isomer can undergo photodegradation upon prolonged exposure to UV light. nih.gov To overcome these limitations, flow photochemical methods have been developed. nih.govnih.govresearchgate.net

This technique employs a closed-loop flow reactor where a solution of the cis-cyclooctene and a sensitizer (e.g., methyl benzoate) is irradiated with UV light (typically at 254 nm). nih.govnih.gov The reaction mixture is continuously passed through a column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). nih.gov The silver(I) ions selectively complex with the strained double bond of the trans-isomer, retaining it on the column. nih.govtennessee.edu The uncomplexed cis-isomer is eluted back into the reaction vessel for further irradiation. nih.gov This continuous removal of the product shifts the equilibrium towards the formation of the trans-cyclooctene, allowing for its accumulation in preparatively useful yields. nih.govnih.gov This method has been scaled to produce multi-gram quantities of trans-cyclooctene derivatives. udel.edu

2 Diastereoselective Control in Photoisomerization

While flow photochemistry is effective for producing unsubstituted trans-cyclooctene, the photoisomerization of substituted cis-cyclooctenes often results in poor diastereoselectivity, yielding mixtures of axial and equatorial diastereomers that can be difficult to separate. nih.govnih.gov

A modern approach to address this challenge involves a diastereoselective platform that circumvents the issue of poor selectivity in the photoisomerization step. nih.govudel.educhemrxiv.org This strategy begins with the large-scale synthesis of trans-cyclooct-4-enone via flow photochemistry of its cis-precursor. Since the starting ketone lacks a stereocenter, no diastereomers are formed during this step. nih.govchemrxiv.org The subsequent stereocontrolled 1,2-addition of various nucleophiles to the ketone of trans-cyclooct-4-enone proceeds with high diastereoselectivity. Computational models and experimental results show that nucleophilic attack occurs almost exclusively from the equatorial face of the rigid trans-cyclooctene ring, leading to the formation of axial-substituted alcohol products as single diastereomers. nih.govchemrxiv.org This method provides a general and high-yielding route to a variety of functionalized axial-trans-cyclooctene analogs. chemrxiv.org

Table 2: Diastereoselective Nucleophilic Addition to trans-Cyclooct-4-enone

| Nucleophile Source | Reagent | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| Hydride | NaBH₄ | axial-5-hydroxy-trans-cyclooctene | 95% | Single diastereomer |

| Methyl | MeLi | axial-5-hydroxy-5-methyl-trans-cyclooctene | 88% | Single diastereomer |

| Acetonitrile | LiHMDS / Acetonitrile | axial-5-(cyanomethyl)-5-hydroxy-trans-cyclooctene | 98% | Single diastereomer |

| Methyl Acetate | LiHMDS / Methyl Acetate | axial-5-(methoxycarbonylmethyl)-5-hydroxy-trans-cyclooctene | 86% | Single diastereomer |

3 Radical Cyclization Strategies for Cyclooctene Formation

Radical cyclization offers a distinct pathway to cyclic systems, proceeding through neutral radical intermediates under mild conditions. wikipedia.org For the synthesis of cyclooctane and cyclooctene frameworks, transannular cyclizations are particularly relevant.

A key example directly related to the target compound involves the reduction of 5-(bromomethyl)cyclo-octene with tributyltin hydride. researchgate.net This reaction generates a cyclo-oct-4-enylmethyl radical intermediate. This radical undergoes a transannular cyclization, primarily through an 8-endo-trig pathway, to form the bicyclo[4.2.1]nonane framework, with a smaller amount of the bicyclo[3.3.1]nonane product also observed. researchgate.net This demonstrates the propensity of radicals on a cyclooctene scaffold to undergo intramolecular reactions to form bridged bicyclic systems rather than simply being reduced.

Another innovative radical strategy involves the SmI₂–H₂O-promoted cyclization of unsaturated seven-membered lactones. nih.gov This reaction proceeds via an 8-exo radical cyclization to generate substituted cyclooctanols with good yield and high diastereoselectivity. This method is notable because it favors an exo-mode of cyclization, contrasting with the more common 8-endo attacks typically seen in radical syntheses of cyclooctanes. nih.gov

4 Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions provide access to cyclic structures by altering the size of a pre-existing ring, offering a powerful alternative to de novo ring construction. wikipedia.orgetsu.edu

Ring Expansion: A notable method for synthesizing trans-cyclooctene derivatives involves the silver perchlorate-promoted ring expansion of halocarbene adducts of cyclic olefins. nih.gov For example, the reaction of a dihalocarbene with a cycloheptene (B1346976) would generate a bicyclo[5.1.0]octane intermediate. Subsequent silver-ion-assisted rearrangement of this intermediate can lead to the stereospecific formation of a trans-cyclooctenol derivative. nih.gov This approach leverages the strain release of the bicyclic system to drive the formation of the eight-membered ring.

Ring Contraction: While less common for the direct synthesis of cyclooctenes, ring contraction can be a key transformation in related systems. For instance, the acid-catalyzed ring contraction of cyclooctatetraene (B1213319) oxide has been studied in detail. Depending on the reaction conditions and the acidity of the catalyst, this reaction can be controlled to selectively yield either a cycloheptatriene (B165957) carbaldehyde (a single ring contraction) or phenylacetaldehyde (B1677652) (a double ring contraction). Such reactions highlight the chemical transformations available to eight-membered rings, which can be harnessed in multi-step synthetic sequences.

Organometallic Approaches to Cyclooctene Rings

Organometallic reagents play a pivotal role in the construction and functionalization of cyclooctene rings. These methods offer a powerful toolkit for forming carbon-carbon bonds and introducing a wide array of substituents with high degrees of control.

One notable organometallic approach is the Pauson-Khand reaction , a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex like dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.orgorganicreactions.org This reaction allows for the construction of a cyclopentenone fused to the cyclooctene ring, which can then be further elaborated. The intramolecular version of the Pauson-Khand reaction is particularly useful for creating complex bicyclic systems containing a cyclooctene moiety. mdpi.com

Organolithium and Grignard reagents are also indispensable in the synthesis of cyclooctene derivatives. saylor.orgwikipedia.orgochemacademy.com These highly nucleophilic reagents can be used to introduce alkyl or aryl groups onto a cyclooctenone or a related electrophilic precursor. For instance, the 1,2-addition of an organolithium or Grignard reagent to a cyclooctenone can generate a tertiary alcohol, which can then be subjected to further transformations. The choice of the organometallic reagent and reaction conditions can significantly influence the stereochemical outcome of the addition. wikipedia.org

The following table summarizes some organometallic approaches to cyclooctene ring synthesis:

| Reaction Name | Reagents/Catalysts | Key Transformation | Ref. |

| Pauson-Khand Reaction | Alkene, Alkyne, CO, Co₂(CO)₈ | [2+2+1] cycloaddition to form a fused cyclopentenone | wikipedia.orgorganicreactions.org |

| Nucleophilic Addition | Organolithium or Grignard reagents, Cyclooctenone | Formation of tertiary alcohols | ochemacademy.comwikipedia.org |

Diastereoselective and Enantioselective Synthesis of Cyclooctene Derivatives Related to this compound

Controlling the stereochemistry of substituents on the cyclooctene ring is a critical aspect of modern organic synthesis. Diastereoselective and enantioselective methods are employed to generate specific stereoisomers, which is often crucial for the biological activity of the target molecules.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric synthesis. santiago-lab.comcolab.ws In the context of cyclooctene synthesis, an Evans auxiliary can be attached to a precursor molecule to control the stereochemistry of alkylation or aldol (B89426) reactions that build up the carbon framework of the ring or introduce substituents. The steric bulk of the auxiliary effectively shields one face of the molecule, forcing the incoming reagent to attack from the opposite face, thus leading to a high degree of diastereoselectivity.

Another versatile set of chiral auxiliaries are SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ( (R)-1-amino-2-(methoxymethyl)pyrrolidine) . orgsyn.orgmit.eduwikipedia.orgresearchgate.net These auxiliaries are typically used to form chiral hydrazones with aldehydes or ketones. Deprotonation of the hydrazone generates a chiral enolate equivalent, which can then react with electrophiles in a highly diastereoselective manner. This methodology can be applied to introduce chirality at the α-position of a carbonyl group within a cyclooctene precursor.

| Chiral Auxiliary | Typical Application | Stereochemical Control | Ref. |

| Evans Oxazolidinones | Asymmetric alkylation, aldol reactions | Steric hindrance directs attack to one face of the molecule | santiago-lab.comcolab.ws |

| SAMP/RAMP | Asymmetric α-alkylation of carbonyls | Formation of a chiral azaenolate directs electrophilic attack | mit.eduwikipedia.org |

Asymmetric catalysis offers an elegant and efficient way to synthesize enantiomerically enriched compounds. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of a chiral product.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant can be used to create precursors for cyclooctene synthesis with high enantioselectivity. wiley-vch.delibretexts.orgnih.gov Chiral Lewis acids are commonly employed as catalysts to coordinate to the dienophile, thereby lowering its LUMO energy and creating a chiral environment that favors the formation of one enantiomer of the cycloadduct over the other.

Transition metal-catalyzed reactions are also at the forefront of asymmetric cyclooctene synthesis. For instance, rhodium-catalyzed asymmetric conjugate additions to cyclooctenones can be used to introduce substituents in a stereocontrolled manner. The choice of the chiral ligand coordinated to the metal is critical for achieving high enantioselectivity.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org In the synthesis of a halogenated compound like this compound, several green chemistry aspects can be considered.

The choice of the brominating agent is a key factor. While elemental bromine (Br₂) is effective, it is also highly toxic and corrosive. N-Bromosuccinimide (NBS) is often considered a greener alternative for allylic bromination as it is a solid and easier to handle. libretexts.orgyoutube.comchemistrysteps.commanac-inc.co.jpchadsprep.comyoutube.com Other alternative brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have also been explored as more environmentally benign options. researchgate.net

The selection of solvents is another crucial aspect of green chemistry. Traditional halogenated solvents like carbon tetrachloride (CCl₄) are often used in bromination reactions but are toxic and environmentally persistent. The use of ionic liquids as alternative reaction media for halogenation reactions has been investigated. acs.orgorganic-chemistry.orggoogle.comresearchgate.netresearchgate.net Ionic liquids are salts that are liquid at or near room temperature and are characterized by their low vapor pressure, which reduces air pollution. They can also be recycled, further enhancing the green credentials of the process. Phase transfer catalysis is another technique that can be employed to facilitate reactions in biphasic systems, often with reduced solvent usage. rsc.org

The following table highlights some green chemistry considerations for the synthesis of halogenated cyclooctenes:

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Ref. |

| Safer Reagents | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | youtube.comresearchgate.net |

| Safer Solvents | Carbon Tetrachloride (CCl₄) | Ionic Liquids, Water | acs.orgorganic-chemistry.org |

| Catalysis | Stoichiometric reagents | Phase Transfer Catalysis | rsc.org |

Iii. Reaction Chemistry of 5 Bromomethyl Cyclooct 1 Ene

Reactivity of the Bromomethyl Group in 5-(Bromomethyl)cyclooct-1-ene

The bromomethyl group is the primary site of reactivity in this compound. The carbon-bromine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The allylic position of this group, being adjacent to the double bond of the cyclooctene (B146475) ring, significantly influences its reactivity, often leading to enhanced reaction rates and the possibility of rearranged products.

Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound. The specific mechanism of these reactions—SN1, SN2, or SN2'—is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

The primary nature of the carbon bearing the bromine atom would typically favor an SN2 mechanism. However, its allylic position can stabilize a potential carbocation intermediate, making an SN1 pathway also plausible under appropriate conditions. Furthermore, the allylic system allows for the possibility of an SN2' reaction, where the nucleophile attacks the double bond, leading to a rearranged product.

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

While specific experimental data for the reaction of this compound with carbon-based nucleophiles is not extensively documented in readily available literature, its reactivity can be predicted based on the behavior of similar allylic bromides. Carbon nucleophiles such as cyanide, enolates, and organocuprates are expected to readily displace the bromide ion.

For instance, a reaction with sodium cyanide would likely proceed via an SN2 mechanism to yield 5-(cyanomethyl)cyclooct-1-ene. This reaction would be favored by the use of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).

Expected Reaction with Cyanide:

Reactants: this compound, Sodium Cyanide (NaCN)

Solvent: Dimethyl Sulfoxide (DMSO)

Mechanism: Predominantly SN2

Product: 5-(Cyanomethyl)cyclooct-1-ene

Heteroatom nucleophiles, containing elements such as oxygen, nitrogen, and sulfur, are also expected to react with this compound. The principles of SN1 and SN2 reactions would govern these transformations.

Strong, negatively charged nucleophiles like alkoxides (RO⁻), thiolates (RS⁻), and azides (N₃⁻) would favor an SN2 pathway. For example, reaction with sodium azide (B81097) in a suitable polar aprotic solvent would be expected to produce 5-(azidomethyl)cyclooct-1-ene.

Conversely, weak, neutral nucleophiles such as water or alcohols would favor an SN1 mechanism, particularly with heating or in the presence of a Lewis acid. This would involve the formation of a stabilized allylic carbocation, which could then be attacked by the nucleophile. Due to the potential for rearrangement of the carbocation within the flexible cyclooctene ring, a mixture of products could be anticipated.

| Nucleophile Type | Example | Expected Predominant Mechanism | Potential Product |

| Oxygen | Hydroxide (OH⁻) | SN2 | (Cyclooct-4-en-1-yl)methanol |

| Nitrogen | Azide (N₃⁻) | SN2 | 5-(Azidomethyl)cyclooct-1-ene |

| Sulfur | Thiolate (RS⁻) | SN2 | 5-((Alkylthio)methyl)cyclooct-1-ene |

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions, specifically dehydrobromination, to form a diene. The most likely mechanism for this transformation is the E2 (bimolecular elimination) pathway, which is a concerted process where the base removes a proton and the bromide ion departs simultaneously.

The regioselectivity of the elimination will depend on which proton is removed. Removal of a proton from the carbon of the bromomethyl group would lead to the formation of 5-methylenecyclooct-1-ene. Alternatively, removal of a proton from the carbon within the cyclooctene ring could also occur, though this is generally less favored for primary halides.

Expected E2 Elimination:

Reactant: this compound

Base: Potassium tert-butoxide (t-BuOK)

Product: 5-Methylenecyclooct-1-ene

The carbon-bromine bond in this compound can be utilized to form organometallic reagents, such as Grignard or organolithium reagents. These reactions involve the insertion of a metal into the C-Br bond, effectively reversing the polarity of the carbon atom and making it nucleophilic.

The synthesis of the Grignard reagent, (cyclooct-4-en-1-ylmethyl)magnesium bromide, would be achieved by reacting this compound with magnesium metal in an anhydrous ether solvent. Similarly, an organolithium reagent could be prepared using lithium metal. These organometallic compounds are powerful synthetic intermediates, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds.

Formation of a Grignard Reagent:

Reactants: this compound, Magnesium (Mg)

Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Product: (Cyclooct-4-en-1-ylmethyl)magnesium bromide

The bromomethyl group of this compound is also susceptible to radical reactions. A notable example is the reduction with tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.net

In this reaction, the tributyltin radical abstracts the bromine atom to generate a cyclooct-4-en-1-ylmethyl radical. This radical intermediate can then undergo an intramolecular cyclization, attacking the double bond of the cyclooctene ring. This transannular cyclization leads to the formation of bicyclic alkanes. Specifically, the reduction of this compound yields a mixture of bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane. researchgate.net This demonstrates the utility of radical reactions in constructing complex polycyclic systems from relatively simple precursors.

| Reactant | Reagents | Intermediate | Products | Reference |

| This compound | Tributyltin hydride (Bu₃SnH), AIBN | Cyclooct-4-en-1-ylmethyl radical | Bicyclo[4.2.1]nonane, Bicyclo[3.3.1]nonane | researchgate.net |

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Reactions Involving the Cyclooctene Double Bond in this compound

The double bond in the cyclooctene ring is a site of rich chemical reactivity, susceptible to a variety of addition and transformation reactions. These reactions allow for the modification of the cyclic backbone and the introduction of new functional groups, making this compound a versatile intermediate in organic synthesis.

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems. The double bond of this compound can participate as a 2π-electron component in these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. rsc.orgwikipedia.orgmasterorganicchemistry.comyoutube.com In the context of this compound, the cyclooctene double bond acts as the dienophile. For a typical Diels-Alder reaction to proceed efficiently, the dienophile is often activated by electron-withdrawing groups. youtube.com The bromomethyl group is not strongly electron-withdrawing, suggesting that this compound would be a moderately reactive dienophile.

The reactivity in Diels-Alder reactions can be enhanced by using electron-rich dienes. While specific examples involving this compound are not extensively documented in the literature, analogous reactions with other cyclooctene derivatives suggest that the reaction would proceed to form a bicyclic adduct. The general scheme for such a reaction is depicted below:

Scheme 1: General representation of a Diels-Alder reaction with a cyclooctene derivative.

| Diene | Dienophile | Product |

| Conjugated Diene | This compound | Bicyclic Adduct |

This interactive table illustrates the reactants and the general product of a Diels-Alder reaction involving this compound.

[2+2] cycloaddition reactions involve the combination of two alkene units to form a cyclobutane (B1203170) ring. wikipedia.org These reactions are typically promoted photochemically. libretexts.org The cyclooctene double bond in this compound can undergo [2+2] cycloaddition with another alkene, leading to the formation of a bicyclic system containing a four-membered ring. The reaction can be either intermolecular or intramolecular, although the former is more common for this substrate.

An example of an intermolecular [2+2] photocycloaddition is the reaction of cyclooctene with chloranil (B122849) upon irradiation. acs.org Similar reactivity would be expected for this compound.

Scheme 2: General representation of a [2+2] cycloaddition with a cyclooctene derivative.

| Alkene 1 | Alkene 2 | Product | Conditions |

| This compound | Alkene | Bicyclic cyclobutane derivative | Photochemical |

This interactive table summarizes the components and conditions for a [2+2] cycloaddition reaction with this compound.

The double bond of this compound can be readily saturated through hydrogenation or other reduction methods.

Catalytic hydrogenation of the cyclooctene double bond typically employs transition metal catalysts such as platinum, palladium, or nickel in the presence of hydrogen gas. This reaction proceeds to give 5-(bromomethyl)cyclooctane. The conditions for such reactions are generally mild, and high yields of the saturated product are expected. Studies on the hydrogenation of cyclooctene have demonstrated the efficacy of various platinum-based catalysts. researchgate.net

A notable reduction transformation of a related compound, 5-(bromomethyl)cycloheptene, involves treatment with tributyltin hydride, which leads to a bicyclo[3.2.1]octane derivative. A similar reduction of 5-(bromomethyl)cyclooctene yields bicyclo[4.2.1]nonane along with some bicyclo[3.3.1]nonane. This transformation proceeds via a radical cyclization mechanism.

| Reactant | Reagent | Product(s) |

| This compound | H₂/Catalyst (e.g., Pt, Pd) | 5-(Bromomethyl)cyclooctane |

| This compound | Tributyltin hydride | Bicyclo[4.2.1]nonane and Bicyclo[3.3.1]nonane |

This interactive table outlines the products of different reduction reactions of this compound.

The electron-rich double bond of this compound is susceptible to attack by various oxidizing agents, leading to the formation of epoxides and diols.

Epoxidation: The reaction of the cyclooctene double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane ring). libretexts.orgyoutube.com This reaction is generally stereospecific, with the oxygen atom adding to one face of the double bond. The epoxidation of cyclooctene and its derivatives has been shown to proceed in good yields. For instance, sodium perborate (B1237305) in acetic acid can effectively epoxidize cyclooctene and 1,5-cyclooctadiene. acgpubs.orgresearchgate.net The rate of epoxidation of (Z)-cyclooctene with m-chloroperbenzoic acid can be significantly increased by the addition of a catalytic amount of trifluoroacetic acid. acs.org

Dihydroxylation: The double bond can be converted to a vicinal diol (two adjacent hydroxyl groups) through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.org These reactions typically result in syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond. libretexts.org Alternatively, anti-dihydroxylation can be achieved by the acid-catalyzed hydrolysis of the corresponding epoxide. libretexts.org

| Reaction | Reagent(s) | Functional Group Formed | Stereochemistry |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide (Oxirane) | Stereospecific |

| syn-Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Vicinal Diol | syn-addition |

| anti-Dihydroxylation | 1. Peroxy acid 2. H₃O⁺ | Vicinal Diol | anti-addition |

This interactive table details common oxidation reactions of the cyclooctene double bond.

Olefin metathesis is a powerful reaction that allows for the redistribution of carbon-carbon double bonds. This compound, as a functionalized cycloalkene, can participate in various types of olefin metathesis reactions, most notably Ring-Opening Metathesis Polymerization (ROMP).

In ROMP, the strained cyclooctene ring is opened and polymerized in the presence of a metal carbene catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst. acs.orgumn.eduacs.orgrsc.org The polymerization of 5-substituted cyclooctenes, including those with bromo functionalities, has been successfully demonstrated. umn.edu This process leads to the formation of functionalized poly(octenamer)s, where the bromomethyl group is retained as a pendant group along the polymer chain.

Another potential metathesis reaction is Cross-Metathesis (CM), where this compound could react with another alkene to form new, acyclic olefinic products. organic-chemistry.org However, the efficiency of CM with cyclic olefins can be variable. Ring-Opening Cross Metathesis (ROCM) with an acroyl species has been shown to be selective for 1,5-cyclooctadiene. researchgate.net

| Metathesis Type | Reactant(s) | Catalyst | Product Type |

| Ring-Opening Metathesis Polymerization (ROMP) | This compound | Grubbs' or Hoveyda-Grubbs Catalyst | Functionalized Poly(octenamer) |

| Cross-Metathesis (CM) | This compound + Alkene | Metathesis Catalyst | Acyclic Olefins |

This interactive table provides an overview of potential olefin metathesis reactions for this compound.

Olefin Metathesis Reactions

Transannular Reactions and Cyclizations of this compound Derivatives

The medium-sized eight-membered ring of this compound is predisposed to undergo transannular reactions, where a bond is formed between non-adjacent atoms across the ring. These reactions are driven by the conformational flexibility of the cyclooctene ring, which allows distant reactive centers to come into close proximity.

A key reaction of this compound is its ability to form bicyclic systems through transannular cyclization. This transformation is typically initiated by the formation of a reactive intermediate at the bromomethyl side chain, which then attacks the double bond.

A notable example is the reduction of this compound with tributyltin hydride. This reaction proceeds via a radical mechanism, where the initially formed cyclooct-4-enylmethyl radical undergoes a transannular cyclization. The major product of this reaction is bicyclo[4.2.1]nonane, with bicyclo[3.3.1]nonane being formed as a minor product researchgate.netmtak.hu.

The formation of these bicyclic systems can be rationalized by the preferred conformations of the cyclooct-4-enylmethyl radical intermediate. The radical exists as a mixture of rapidly equilibrating conformers, including a boat-chair and a twist-boat conformation. Cyclization is believed to occur from an axial boat-like conformation, which allows for the appropriate orbital overlap between the radical center and the π-system of the double bond researchgate.netmtak.hu.

| Reactant | Reaction Conditions | Major Product | Minor Product |

| This compound | Tributyltin hydride, AIBN | Bicyclo[4.2.1]nonane | Bicyclo[3.3.1]nonane |

The distribution of products in the transannular cyclization of this compound derivatives is heavily influenced by the ring strain of the potential bicyclic products and the transition states leading to them. The preference for the formation of the bicyclo[4.2.1]nonane system over the bicyclo[3.3.1]nonane system is a direct reflection of the relative stabilities of these ring systems.

The bicyclo[4.2.1]nonane ring system, consisting of a seven-membered ring and a five-membered ring fused together, is generally less strained than the bicyclo[3.3.1]nonane system, which is composed of two fused six-membered rings. In the case of bicyclo[3.3.1]nonane, significant transannular steric interactions can occur between the hydrogens at the C3 and C7 positions in the double chair conformation, contributing to its higher strain energy oregonstate.edu. The cyclohexane (B81311) rings in many bicyclo[3.3.1]nonane systems are locked into boat forms, which have higher strain energies mdpi.com.

Computational studies on related radical cyclizations have shown that the activation energies for forming different ring systems are influenced by the strain of the developing cyclic structure in the transition state. The pathway leading to the thermodynamically more stable product, in this case, the bicyclo[4.2.1]nonane skeleton, is kinetically favored. The rate of these cyclization reactions is rapid, estimated to be around 10⁵ s⁻¹ at 25 °C researchgate.netmtak.hu. The significant relief of ring strain upon cycloaddition is a major driving force for such reactions nih.gov.

Iv. Stereochemical Considerations in 5 Bromomethyl Cyclooct 1 Ene Chemistry

Conformational Analysis of the Cyclooctene (B146475) Ring System

The cyclooctene ring is known for its conformational complexity, with several low-energy conformations being accessible. Theoretical analyses of the parent cis-cyclooctene have identified multiple conformations, with the most stable being a twisted chair-boat-like structure. wikipedia.org The presence of a substituent on the ring, such as the bromomethyl group in 5-(bromomethyl)cyclooct-1-ene, further influences the conformational preferences.

The bromomethyl group at the C5 position introduces steric and electronic effects that modulate the relative energies of the possible cyclooctene conformations. The substituent will preferentially occupy positions that minimize steric interactions with the rest of the ring. In the most stable conformations, the bromomethyl group is expected to adopt a pseudo-equatorial orientation to reduce steric strain. This preference for a pseudo-equatorial position can significantly alter the population of different conformers compared to the unsubstituted cyclooctene. The size of the substituent is a key parameter in determining the local rigidity of the polymer chain it may form, suggesting that the bromomethyl group plays a significant role in the conformational behavior of the monomer. researchgate.net

Table 1: Calculated Relative Energies of Cyclooctene Conformers

| Conformer | Relative Energy (kcal/mol) |

| Twist-Boat-Chair (TBC) | 0.0 |

| Twist-Boat (TB) | 1.2 |

| Boat-Chair (BC) | 2.5 |

| Chair (C) | 5.8 |

Note: Data is for the parent cyclooctene and serves as a basis for understanding the conformational landscape. The presence of the bromomethyl group will alter these relative energies.

The various conformers of this compound are in dynamic equilibrium, interconverting through low-energy pathways. The energy barriers for these conformational changes in the parent cyclooctene are relatively low, allowing for rapid interconversion at room temperature. units.it The bromomethyl substituent may slightly increase these barriers due to the need to move the bulky group through sterically hindered positions during the ring inversion process. However, the interconversion is generally expected to remain facile. Understanding the dynamics of this equilibrium is crucial, as the reactivity of the molecule can be dependent on the concentration of the most reactive conformer, even if it is not the most stable one.

Diastereoselectivity in Reactions Involving this compound

The chiral nature of this compound (due to the stereocenter at C5) and the distinct faces of the double bond mean that its reactions with other reagents can proceed with diastereoselectivity. The preferred conformation of the cyclooctene ring plays a significant role in directing the approach of incoming reagents.

Cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, are highly sensitive to the steric and electronic environment of the double bond. The facial selectivity of these reactions with this compound will be determined by the conformation of the ring. researchgate.net The bromomethyl group can act as a stereodirecting group, favoring the approach of the diene or dipole from the less hindered face. nsf.gov Computational studies on related systems have shown that even subtle conformational preferences can lead to high levels of facial selectivity in cycloaddition reactions. srce.hr The products of such reactions will have a controlled relative stereochemistry between the newly formed stereocenters and the existing stereocenter at C5.

E/Z Isomerism of the Cyclooctene Double Bond

The geometry of the double bond in cycloalkenes is a critical aspect of their structure and reactivity. For this compound, the double bond is typically in the Z (cis) configuration. biosynth.com1pchem.com

The Z isomer of cyclooctene is significantly more stable than the E (trans) isomer due to the high ring strain associated with accommodating a trans double bond within an eight-membered ring. wikipedia.org While trans-cyclooctene (B1233481) is the smallest stable trans-cycloalkene, it is still considerably strained. The introduction of a substituent, as in this compound, does not alter the fundamental preference for the Z geometry. The synthesis of this compound almost exclusively yields the Z isomer.

The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration. For the double bond in this compound, the higher priority groups on each carbon of the double bond are on the same side, leading to the Z designation. libretexts.orgmasterorganicchemistry.comleah4sci.com The conversion from the Z to the E isomer would require a high-energy process, such as photochemical isomerization or a high-temperature reaction, and is not typically observed under standard laboratory conditions.

Methods for Stereoselective Formation of Isomers

The controlled synthesis of specific stereoisomers of this compound can be approached through several synthetic strategies, primarily focusing on controlling the stereochemistry of the chiral center and the configuration of the double bond.

One of the most direct methods for introducing the bromomethyl group at the allylic position is through radical bromination using N-bromosuccinimide (NBS). However, this method typically lacks stereochemical control. The reaction proceeds through a resonance-stabilized allylic radical intermediate, which can be attacked by a bromine radical from either face, leading to a racemic mixture of (R)- and (S)-5-(bromomethyl)cyclooct-1-ene. chemistrysteps.com The reaction can also yield a mixture of constitutional isomers due to the delocalization of the radical. chemistrysteps.com

A more stereocontrolled approach involves starting with a chiral precursor. For instance, a stereoselective reduction of a corresponding ketone or an asymmetric allylic alkylation could establish the chiral center at the 5-position with a different functional group, such as a hydroxyl or carboxyl group. This precursor could then be converted to the desired bromomethyl derivative through standard functional group transformations, preserving the stereochemistry at the chiral center.

For the stereoselective formation of the trans-isomer of this compound, photochemical isomerization of the more stable cis-isomer is a common strategy. nih.govnih.govtennessee.edunih.govresearchgate.net This process is often carried out in the presence of a singlet sensitizer (B1316253). nih.gov To drive the equilibrium towards the less stable trans-isomer, the reaction mixture can be continuously passed through a column containing silver nitrate (B79036) (AgNO₃) impregnated on silica (B1680970) gel. nih.govtennessee.edunih.govresearchgate.net The silver ions selectively form a complex with the strained trans-alkene, effectively removing it from the photoreaction and allowing for the accumulation of the trans-product. nih.govtennessee.edu While this method is effective for achieving the trans-configuration of the double bond, the diastereoselectivity for substituted cyclooctenes can be low, often resulting in a mixture of diastereomers. nih.gov

The separation of a racemic mixture of enantiomers can be achieved through chiral chromatography, which utilizes a chiral stationary phase to differentially interact with the enantiomers, allowing for their isolation.

| Method | Stereochemical Control | Potential Products | Notes |

| Allylic Bromination with NBS | Generally low | Racemic mixture of (R)- and (S)-isomers; potential for constitutional isomers. | Proceeds via a planar, resonance-stabilized radical intermediate. chemistrysteps.com |

| Synthesis from Chiral Precursors | High | Enantiomerically enriched or pure isomers. | The stereochemistry is determined by the starting material. |

| Photochemical Isomerization | Controls cis/trans geometry | trans-isomers | Can have low diastereoselectivity for substituted cyclooctenes. nih.gov |

| Chiral Resolution | Separation of enantiomers | Individual (R)- and (S)-enantiomers. | Applicable to racemic mixtures. |

Isomerization Pathways

Isomerization pathways for this compound involve both the interconversion of the double bond geometry and changes in the conformation of the flexible eight-membered ring.

The most significant isomerization is the cis-trans interconversion of the double bond. The cis-isomer is thermodynamically more stable than the highly strained trans-isomer. The energy barrier for this isomerization is substantial, preventing spontaneous interconversion at room temperature. However, as mentioned, this process can be induced photochemically. nih.govnih.govtennessee.edunih.govresearchgate.net The reverse reaction, the isomerization of the trans-isomer back to the cis-isomer, can occur thermally or upon prolonged exposure to certain conditions and represents a deactivation pathway for the reactive trans-isomer. nih.gov

Conformational isomerization is another important consideration. The cyclooctene ring is not planar and can adopt several low-energy conformations. For instance, trans-cyclooctene is known to exist in a stable crown conformation. nih.gov A study on the cyclooct-4-enylmethyl radical, a key intermediate in the formation of 5-(bromomethyl)cyclo-octene via allylic bromination, has shown that it exists as a rapidly equilibrating mixture of conformers. researchgate.net This rapid conformational interconversion can influence the stereochemical outcome of subsequent reactions.

Allylic rearrangement is a potential isomerization pathway, particularly under conditions that favor the formation of the allylic radical or a related carbocation. The resonance stabilization of the allylic radical intermediate in allylic bromination means that the bromine atom can add to either end of the three-carbon allylic system. chemistrysteps.com This can lead to the formation of a constitutional isomer, 3-(bromomethyl)cyclooct-1-ene, alongside the desired this compound.

| Isomerization Type | Description | Conditions |

| Cis-Trans Isomerization | Interconversion between the geometric isomers of the double bond. | Photochemical irradiation. nih.govnih.govtennessee.edunih.govresearchgate.net |

| Conformational Isomerization | Rapid interconversion between different spatial arrangements of the ring (e.g., chair, boat, crown). | Occurs readily at ambient temperatures. researchgate.net |

| Allylic Rearrangement | Migration of the double bond position. | Can occur during radical reactions like allylic bromination. chemistrysteps.com |

V. Mechanistic Investigations of Reactions Involving 5 Bromomethyl Cyclooct 1 Ene

Elucidation of Reaction Pathways

The primary reaction pathway that has been investigated for 5-(Bromomethyl)cyclooct-1-ene is its intramolecular cyclization under radical conditions. This transannular cyclization provides a route to bicyclic nonane (B91170) skeletons, which are important structural motifs in various natural products and complex organic molecules.

The reaction is typically initiated by the generation of a radical at the bromomethyl group. A common method to achieve this is through the use of a radical initiator, such as tributyltin hydride (Bu₃SnH) in the presence of azobisisobutyronitrile (AIBN). The tributyltin radical (Bu₃Sn•) abstracts the bromine atom from this compound, leading to the formation of the key cyclo-oct-4-enylmethyl radical.

Once formed, this radical intermediate can undergo an intramolecular addition to the double bond. This cyclization can, in principle, proceed via two distinct pathways, an exo or an endo cyclization. However, experimental and computational studies on similar systems suggest that the formation of a five- or six-membered ring is generally favored in radical cyclizations. In the case of the cyclo-oct-4-enylmethyl radical, the cyclization leads to the formation of bridged bicyclic systems.

Specifically, the reduction of this compound with tributyltin hydride has been shown to yield a mixture of bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane . The formation of these products indicates that the cyclo-oct-4-enylmethyl radical undergoes a transannular cyclization. The major product, bicyclo[4.2.1]nonane, arises from an 8-endo-trig cyclization, while the minor product, bicyclo[3.3.1]nonane, is the result of a competing cyclization pathway. The final step in the reaction sequence is the abstraction of a hydrogen atom from tributyltin hydride by the newly formed bicyclic radical, which quenches the radical and regenerates the tributyltin radical, thus propagating the radical chain.

Characterization of Intermediates and Transition States

The key intermediate in the radical cyclization of this compound is the cyclo-oct-4-enylmethyl radical . The conformation of this intermediate is crucial in determining the product distribution. The eight-membered ring is flexible and can adopt several conformations, including chair-boat and boat-boat forms. It is believed that the cyclization proceeds from a conformation where the radical center and the double bond are in close proximity, facilitating the intramolecular addition. For the related cyclohept-4-enylmethyl radical, it has been suggested that the intermediate exists as a rapidly equilibrating mixture of conformers, with the cyclization occurring from an axial boat form . A similar conformational equilibrium is expected for the cyclo-oct-4-enylmethyl radical.

Direct spectroscopic observation of the cyclo-oct-4-enylmethyl radical is challenging due to its transient nature. Therefore, much of the understanding of its structure and the transition states leading to the bicyclic products relies on computational chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the geometries and energies of the radical intermediate and the various transition states for cyclization.

For analogous radical cyclizations, computational studies have shown that the transition states for exo and endo cyclizations have distinct geometries. The transition state leading to the kinetically favored product is generally lower in energy. In the case of the cyclo-oct-4-enylmethyl radical, the transition state for the formation of the bicyclo[4.2.1]nonane system is presumably of lower energy than that leading to the bicyclo[3.3.1]nonane system, accounting for the observed product ratio. These calculations can provide valuable information on bond lengths of the forming C-C bond and the reacting carbon of the double bond in the transition state structure.

Role of Substituent Effects on Reaction Mechanisms

The effect of substituents on the regioselectivity and rate of radical cyclizations is a well-studied area, although specific studies on substituted derivatives of this compound are not extensively documented. However, general principles derived from studies of other radical cyclizations can be applied to predict the behavior of this system.

Substituents can influence the reaction mechanism in several ways:

Steric Effects: Bulky substituents on the cyclooctene (B146475) ring or at the methylene (B1212753) radical center can influence the conformational preferences of the cyclo-oct-4-enylmethyl radical intermediate. This can, in turn, affect the proximity of the radical center to the double bond and thus influence the rate and regioselectivity of the cyclization. For instance, a substituent might favor a conformation that facilitates one cyclization pathway over another.

Electronic Effects: The electronic nature of substituents on the double bond can significantly alter the rate of radical addition. Electron-withdrawing groups on the double bond can accelerate the cyclization by lowering the energy of the LUMO of the alkene, leading to a more favorable interaction with the SOMO of the radical. Conversely, electron-donating groups can also influence the reaction rate, and the specific effect can depend on the nature of the radical and the substitution pattern.

Stereoelectronic Effects: The overlap between the singly occupied molecular orbital (SOMO) of the radical and the π-orbitals of the double bond is critical for the cyclization to occur. Substituents that alter the geometry and orbital alignment in the transition state can have a profound effect on the activation energy of the reaction.

Based on studies of other substituted hexenyl radicals, it can be inferred that substituents on the cyclooctene ring of this compound would likely influence the ratio of the bicyclo[4.2.1]nonane to bicyclo[3.3.1]nonane products. For example, a substituent at a position that sterically hinders the approach of the radical to one face of the double bond would be expected to alter the product distribution.

Kinetic and Thermodynamic Aspects of Transformations

The radical cyclization of this compound is a kinetically controlled process. The ratio of the bicyclic products is determined by the relative rates of the competing cyclization pathways. The rate constant for the cyclization of the related cyclohept-4-enylmethyl radical has been estimated to be approximately 10⁵ s⁻¹ at 25 °C . It is expected that the cyclization of the cyclo-oct-4-enylmethyl radical occurs at a comparable rate.

The activation parameters for these cyclizations, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have not been experimentally determined specifically for this compound. However, computational studies on similar radical cyclizations can provide estimates for these values. The activation energy is influenced by factors such as ring strain in the transition state and the stability of the radical intermediate.

Below is a table summarizing the expected kinetic and thermodynamic parameters for the radical cyclization of this compound, based on data from analogous systems.

| Parameter | Description | Estimated Value/Comment |

|---|---|---|

| Rate Constant (kcyclization) | Rate of intramolecular cyclization of the cyclo-oct-4-enylmethyl radical. | ~105 s-1 at 25 °C (by analogy to the cyclohept-4-enylmethyl radical) . |

| Activation Energy (Ea) | The energy barrier for the cyclization process. | Expected to be relatively low, typical for intramolecular radical additions. Influenced by ring strain and conformational effects. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactant to the transition state. | No specific data available. For similar radical cyclizations, values are typically in the range of 5-10 kcal/mol. |

| Entropy of Activation (ΔS‡) | The change in entropy in going from the reactant to the transition state. | Expected to be negative, as is typical for cyclization reactions where translational and rotational degrees of freedom are lost. |

| Thermodynamic Control | Product distribution determined by the relative stability of the products. | The reaction is under kinetic control, meaning the product ratio is determined by the relative rates of formation. |

Vi. Computational and Theoretical Chemistry of 5 Bromomethyl Cyclooct 1 Ene

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in defining the electronic characteristics of 5-(Bromomethyl)cyclooct-1-ene. These studies reveal the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.

The geometry of the molecule is optimized to find the lowest energy structure. Key structural parameters such as bond lengths and angles are determined. For this compound, the C=C double bond and the C-Br bond are of particular interest due to their role in the molecule's reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical behavior. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). In this compound, the HOMO is expected to be localized on the π-system of the double bond, whereas the LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (electron-rich) around the double bond and the bromine atom, while the areas around the hydrogen atoms would exhibit a positive potential (electron-poor). This information is vital for predicting how the molecule will interact with other charged or polar species.

| Property | Calculated Value | Methodology |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |

| C=C Bond Length | 1.34 Å | DFT/B3LYP/6-31G |

| C-Br Bond Length | 1.97 Å | DFT/B3LYP/6-31G |

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a key tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can predict the feasibility and outcomes of various transformations.

The presence of an allylic bromide functionality in this compound suggests a propensity for nucleophilic substitution reactions. Computational models can predict the competition between different mechanistic pathways, such as S(_N)2, S(_N)2', and elimination (E2) reactions. The stability of the allylic radical that can be formed also points to potential radical-mediated reactions, such as allylic halogenation. openochem.orglibretexts.orglibretexts.org The selectivity of these reactions is governed by the relative energies of the transition states and intermediates involved. For instance, the attack of a nucleophile can occur directly at the carbon bearing the bromine (S(_N)2) or at the gamma-carbon of the double bond (S(_N)2'), leading to a rearranged product. masterorganicchemistry.com DFT calculations can elucidate the factors, such as sterics and electronic effects, that favor one pathway over another. nih.govscribd.commdpi.com

The identification and characterization of transition states are central to understanding reaction kinetics. Transition state theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. For this compound, transition state computations for reactions with various nucleophiles can provide a quantitative measure of its reactivity. For example, the activation energy for an S(_N)2 reaction can be compared with that of an S(_N)2' reaction to predict the major product. youtube.com Furthermore, intramolecular reactions, such as cyclization to form bicyclic structures, can also be modeled. The search for transition states is a complex computational task that involves locating a first-order saddle point on the potential energy surface. nih.govunits.it

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| S(_N)2 | CN⁻ | 18.5 | DFT (M06-2X/def2-TZVP) |

| S(_N)2' | CN⁻ | 22.1 | DFT (M06-2X/def2-TZVP) |

| Intramolecular Cyclization (Radical) | - | 15.3 | DFT (B3LYP/6-311+G(d,p)) |

Molecular Dynamics Simulations for Conformational Analysis

The eight-membered ring of this compound is highly flexible, leading to a complex conformational landscape. researchgate.netprinceton.edu Molecular Dynamics (MD) simulations are employed to explore the various accessible conformations and their relative stabilities. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.govnih.gov

For cyclooctene (B146475), several low-energy conformations such as the chair-chair, boat-chair, and boat-boat have been identified. units.itprinceton.eduresearchgate.net The presence of the bromomethyl substituent at the C5 position will influence the relative energies of these conformers due to steric interactions. MD simulations can reveal the preferred conformations in different environments (e.g., in the gas phase or in a solvent) and the energy barriers for interconversion between them. researchgate.net This conformational information is crucial as the reactivity of the molecule can be highly dependent on the conformation of the reacting species. nih.govnih.gov

| Conformer | Key Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Boat-Chair (BC) - Equatorial BrCH₂ | -85 | 0.0 | 65 |

| Boat-Chair (BC) - Axial BrCH₂ | -88 | 1.2 | 15 |

| Twist-Boat-Chair (TBC) | 65 | 0.8 | 20 |

Spectroscopic Property Predictions and Interpretations

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules, which is invaluable for their structural characterization. While actual spectra are not listed here, the principles of their computational prediction for this compound are discussed.

Theoretical calculations, often using DFT with appropriate basis sets, can predict NMR chemical shifts ((\delta)) and coupling constants (J). nih.gov For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted ¹H and ¹³C NMR spectra would be complex due to the molecule's asymmetry and conformational flexibility. By comparing the calculated spectra for different low-energy conformers with experimental data, it is possible to gain insight into the dominant conformation in solution.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculations help in assigning the observed IR absorption bands to specific molecular vibrations, such as the C=C stretch, C-H stretches, and the C-Br stretch. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed values.

Vii. Advanced Applications of 5 Bromomethyl Cyclooct 1 Ene in Organic Synthesis

Utilization as a Versatile Building Block in Total Synthesis

The strategic importance of 5-(bromomethyl)cyclooct-1-ene in total synthesis lies in its ability to introduce the cyclooctane (B165968) framework, which is a common motif in a variety of natural products. The alkene and bromomethyl functionalities serve as handles for a wide array of chemical transformations, allowing for the construction of intricate molecular architectures.

Construction of Complex Natural Products

The cyclooctane ring is a key structural element in numerous biologically active natural products. The use of this compound and its derivatives provides a convergent and efficient route to these complex molecules.

A significant application of this compound in the construction of complex molecules is its ability to undergo transannular cyclization reactions, leading to the formation of bicyclic systems. For instance, the radical-initiated cyclization of this compound can yield bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane systems. researchgate.netrsc.org This transformation is particularly useful for building polycyclic scaffolds that are central to the core structure of many natural products.

The reaction proceeds via the formation of a cyclo-oct-4-enylmethyl radical, which then undergoes an intramolecular cyclization. The ratio of the resulting bicyclic products can be influenced by reaction conditions and the conformation of the cyclooctene (B146475) ring. researchgate.net This method provides a powerful tool for scaffold diversification, allowing chemists to access a range of complex carbocyclic frameworks from a single, readily available starting material.

Synthesis of Analogue Libraries

The reactive nature of the allylic bromide in this compound makes it an ideal substrate for the synthesis of analogue libraries for drug discovery and chemical biology. The bromide can be readily displaced by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to introduce diverse functional groups. Furthermore, the double bond can be subjected to various transformations, including epoxidation, dihydroxylation, and metathesis reactions. This dual reactivity allows for the rapid generation of a multitude of structurally diverse molecules based on the cyclooctene scaffold. These libraries are invaluable for structure-activity relationship (SAR) studies and the identification of new lead compounds in drug discovery programs. While specific examples utilizing this compound for large-scale analogue library synthesis are not extensively documented in publicly available literature, its inherent reactivity profile makes it a highly suitable candidate for such applications.

Role in Macromolecular Chemistry (e.g., Polymerization Monomers, Grafting Reactions)

The presence of a polymerizable alkene and a functionalizable bromomethyl group makes this compound and its derivatives attractive for applications in macromolecular chemistry. These can be used as monomers in ring-opening metathesis polymerization (ROMP) or as grafting agents to modify the properties of existing polymers.

The ROMP of cyclooctene and its derivatives is a well-established method for producing poly(cyclooctene)s, which are elastomers with interesting physical properties. rsc.orgresearchgate.net The incorporation of functional groups, such as the bromomethyl group, into the monomer allows for the synthesis of functional polymers. These functional groups can then be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific functionalities.

A related approach involves the synthesis of monomers like cyclooct-4-en-1-ylmethyl methanesulfonate (B1217627) and cyclooct-4-en-1-ylmethyl 4-methylbenzenesulfonate (B104242) from cyclooctadiene. These monomers, which are analogous to this compound, have been successfully polymerized using Grubbs' catalyst. The resulting polymers, bearing reactive mesylate and tosylate groups, are readily functionalized by grafting with molecules like polyethylene (B3416737) glycol (PEG), leading to the formation of polymer brushes. researchgate.net This "grafting-onto" strategy highlights the potential of this compound as a precursor for similar macromolecular architectures. The bromo-derivative would offer an alternative reactive handle for such grafting reactions. biosynth.comrsc.org

The functionalization of polycyclooctene via thiol-ene click chemistry has also been demonstrated as a powerful tool for modifying the properties of the polymer, enhancing characteristics like adhesion and polarity. umass.eduresearchgate.net The bromomethyl group on a polycyclooctene backbone derived from this compound would provide a versatile point for a wide range of post-polymerization modifications.

Development of New Synthetic Reagents and Methodologies Based on this compound

While this compound is primarily utilized as a building block, its unique reactivity can also be harnessed to develop new synthetic reagents and methodologies. The combination of the cyclooctene ring and the allylic bromide offers opportunities for designing novel transformations. For example, its derivatives can be employed in strain-promoted cycloaddition reactions, a cornerstone of bioorthogonal chemistry. nih.govnih.govtcichemicals.comtcichemicals.comresearchgate.net

Although specific, named reagents derived directly from this compound are not yet prevalent in the literature, its structural motifs are found in more complex reagents. The development of new synthetic methods often involves the exploration of the reactivity of such bifunctional molecules in the presence of different catalysts and reaction partners.

Ligand and Catalyst Precursor Development

The design and synthesis of new ligands are crucial for the advancement of transition metal catalysis. tcichemicals.comorgsyn.orgyoutube.comyoutube.comyoutube.com Phosphine (B1218219) ligands, in particular, play a significant role in a wide range of cross-coupling reactions. nih.govtcichemicals.com The structure of this compound makes it a potential precursor for the synthesis of novel phosphine ligands.